molecular formula C22H22N4O2 B142385 1-Ethyl-1,4 dihydro-7-methyl-4-oxo-1,8-naphthyridine dimer CAS No. 125910-12-5

1-Ethyl-1,4 dihydro-7-methyl-4-oxo-1,8-naphthyridine dimer

Cat. No. B142385
CAS RN: 125910-12-5
M. Wt: 374.4 g/mol
InChI Key: ZJODATQFJOPSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1,4 dihydro-7-methyl-4-oxo-1,8-naphthyridine dimer is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as EOM-naphthyridine dimer and has a molecular formula of C20H20N2O2.

Mechanism of Action

The mechanism of action of EOM-naphthyridine dimer is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also interfere with the replication of viruses and bacteria, thereby preventing their spread.
Biochemical and Physiological Effects:
EOM-naphthyridine dimer has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that occurs naturally in the body. This compound also activates the immune system and enhances the production of cytokines, which are proteins that play a role in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EOM-naphthyridine dimer in lab experiments is its versatility. This compound can be used to study a wide range of biological processes, including cell proliferation, apoptosis, and immune response. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on EOM-naphthyridine dimer. One area of interest is the development of new therapeutic applications for this compound. Researchers are also exploring ways to improve the solubility of EOM-naphthyridine dimer, which could make it easier to use in lab experiments. Additionally, studies are being conducted to further understand the mechanism of action of this compound and to identify potential side effects.

Synthesis Methods

The synthesis of EOM-naphthyridine dimer involves the reaction of 1-ethyl-1,4-dihydro-4-oxo-7-methyl-1,8-naphthyridine-3-carboxylic acid with ethyl chloroformate. This reaction results in the formation of an intermediate compound, which is then treated with sodium hydroxide to yield the final product.

Scientific Research Applications

EOM-naphthyridine dimer has been extensively studied for its potential applications in the field of medicine. Research has shown that this compound exhibits antitumor, antiviral, and antibacterial properties. It has also been found to have anti-inflammatory effects and can be used to treat autoimmune diseases.

properties

CAS RN

125910-12-5

Product Name

1-Ethyl-1,4 dihydro-7-methyl-4-oxo-1,8-naphthyridine dimer

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

1-ethyl-2-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridin-3-yl)-7-methyl-1,8-naphthyridin-4-one

InChI

InChI=1S/C22H22N4O2/c1-5-25-12-17(20(28)16-10-8-13(3)23-21(16)25)18-11-19(27)15-9-7-14(4)24-22(15)26(18)6-2/h7-12H,5-6H2,1-4H3

InChI Key

ZJODATQFJOPSGP-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C3=CC(=O)C4=C(N3CC)N=C(C=C4)C

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C3=CC(=O)C4=C(N3CC)N=C(C=C4)C

Other CAS RN

125910-12-5

synonyms

1-ethyl-1,4 dihydro-7-methyl-4-oxo-1,8-naphthyridine dimer
EDMON dime

Origin of Product

United States

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